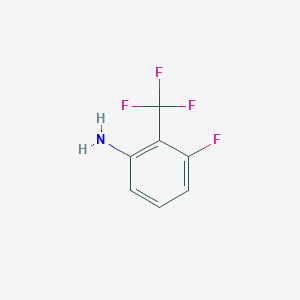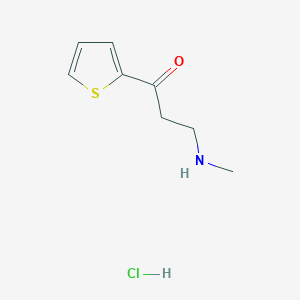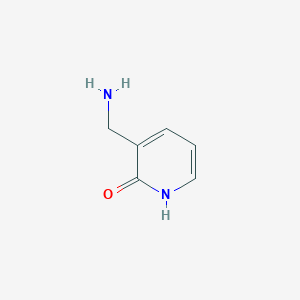
3-(Aminomethyl)pyridin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)pyridin-2-ol is a chemical compound with the molecular formula C6H8N2O. It is a derivative of pyridine, featuring an aminomethyl group at the third position and a hydroxyl group at the second position.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)pyridin-2-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a precursor for drug development, particularly in designing molecules that target specific enzymes or receptors.
Industry: It is utilized in catalysis and as an intermediate in the production of various chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)pyridin-2-ol can be achieved through several methods. One common approach involves the reaction of 2-chloromethylpyridine with ammonia or an amine under controlled conditions. The reaction typically proceeds via nucleophilic substitution, where the chlorine atom is replaced by an aminomethyl group.
Another method involves the reduction of 3-(Nitromethyl)pyridin-2-ol using hydrogen gas in the presence of a palladium catalyst. This reduction process converts the nitro group to an amino group, yielding this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming 3-(Aminomethyl)pyridine.
Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as 3-(Formylmethyl)pyridin-2-ol.
Reduction: Reduced products like 3-(Aminomethyl)pyridine.
Substitution: Substituted derivatives depending on the reagents used.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)pyridin-2-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with active site residues, while the hydroxyl group may participate in additional interactions, enhancing binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Aminomethyl)pyridine
- 3-(Aminomethyl)pyridine
- 2-Hydroxy-3-(aminomethyl)pyridine
Uniqueness
3-(Aminomethyl)pyridin-2-ol is unique due to the presence of both an aminomethyl group and a hydroxyl group on the pyridine ring. This dual functionality allows for a broader range of chemical reactions and interactions compared to similar compounds that lack one of these groups. The hydroxyl group also enhances its solubility in water, making it more versatile for various applications .
Eigenschaften
IUPAC Name |
3-(aminomethyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-4-5-2-1-3-8-6(5)9/h1-3H,4,7H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRUXDXIVIYFJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342196 |
Source


|
| Record name | 3-(aminomethyl)pyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123369-45-9 |
Source


|
| Record name | 3-(aminomethyl)pyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
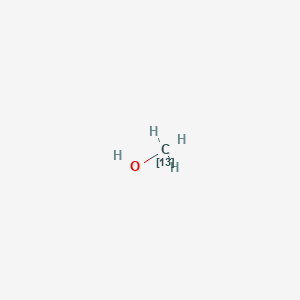
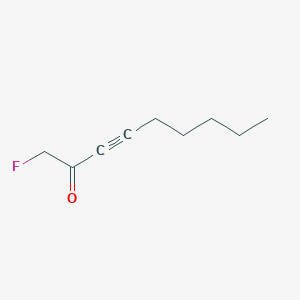

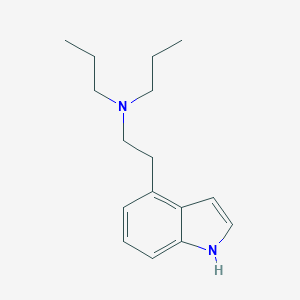
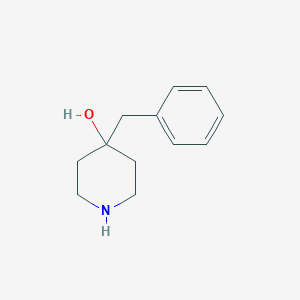
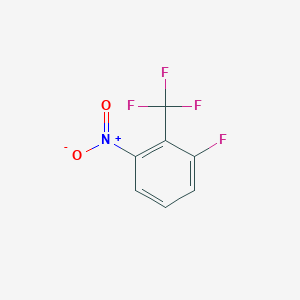

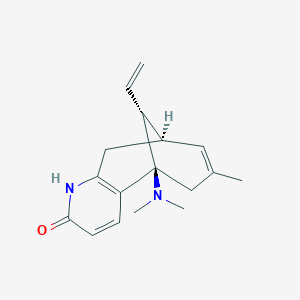
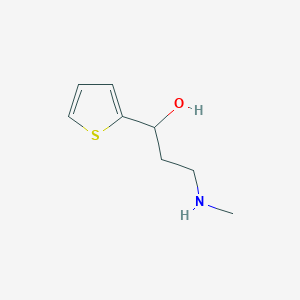
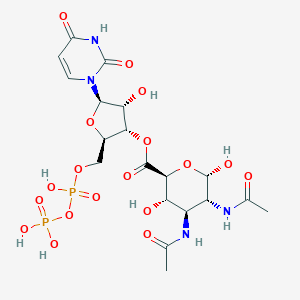
![2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione](/img/structure/B46244.png)

